molecular formula C8H5Cl2N3O2 B8322468 6-Amino-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione

6-Amino-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8322468
M. Wt: 246.05 g/mol
InChI Key: SQCMQQPLXRLMTH-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

To a stirred mixture of 6-nitro-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione (81 mg, 0.295 mMol) in ethanol (3 mL) was added SnCl2.2H2O (331 mg, 1.47 mMol) in one portion. The mixture was refluxed at 80° C. (oil bath 90° C.) with stirring to 0.5 h, to form a clear solution and continually refluxed for another 0.5 h. It was then cooled to room temperature and the yellow precipitate was collected by filtration, followed by washing with cold ethanol (2×1 mL) to give 70 mg (97%) of crude title compound (contains minor impurities by NMR). Crystallization from DMSO/H2O gave 32 mg of pure title compound as bright yellow needles; mp: 342°-5° C. (dec. from 335° C.), changed color from 325° C. IR (KBr, cm-1): 3468, 3362, 3193, 1693, 1631, 1493, 1375; NMR (1H, DMSO-d6): δ 5.418 (s, 2H); 6.999 (s, 1H); 11.238 (s, 1H); 11.776 (s, 1H). HRMS: calcd for C8H5N3O2Cl2 (M+) m/z: 244.9757; found 244.9769. Potency relative to DCK: 8.6%.
Name
6-nitro-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
331 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([Cl:17])=[C:6]2[C:11](=[CH:12][C:13]=1[Cl:14])[NH:10][C:9](=[O:15])[C:8](=[O:16])[NH:7]2)([O-])=O.O.O.Cl[Sn]Cl>C(O)C>[NH2:1][C:4]1[C:5]([Cl:17])=[C:6]2[C:11](=[CH:12][C:13]=1[Cl:14])[NH:10][C:9](=[O:15])[C:8](=[O:16])[NH:7]2 |f:1.2.3|

Inputs

Step One
Name
6-nitro-5,7-dichloro-1,4-dihydro-2,3-quinoxalinedione
Quantity
81 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C2NC(C(NC2=CC1Cl)=O)=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
331 mg
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring to 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear solution
TEMPERATURE
Type
TEMPERATURE
Details
continually refluxed for another 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the yellow precipitate was collected by filtration
WASH
Type
WASH
Details
by washing with cold ethanol (2×1 mL)
CUSTOM
Type
CUSTOM
Details
to give 70 mg (97%) of crude title compound (contains minor impurities by NMR)
CUSTOM
Type
CUSTOM
Details
Crystallization from DMSO/H2O

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg
YIELD: CALCULATEDPERCENTYIELD 44.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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